molecular formula C12H11ClN2 B8807749 1-(4-Chlorophenyl)-1-phenylhydrazine

1-(4-Chlorophenyl)-1-phenylhydrazine

Cat. No. B8807749
M. Wt: 218.68 g/mol
InChI Key: HZOKZZNMIDZZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1-phenylhydrazine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-1-phenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-1-phenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Chlorophenyl)-1-phenylhydrazine

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-phenylhydrazine

InChI

InChI=1S/C12H11ClN2/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H,14H2

InChI Key

HZOKZZNMIDZZFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylhydrazine (1.2 equiv., 0.6 mmol, 0.06 mL), 4-chlorobromobenzene (1.0 equiv., 0.5 mmol, 96 mg), Pd(OAc)2 (0.05 equiv., 0.025 mmol, 6 mg), BINAP (0.05 equiv., 0.025 mmol, 16 mg), NaOtBu (1.4 equiv., 0.7 mmol, 67 mug) and dilsopropylamine (2 mL) were added to an oven dried test tube which was capped with a septum and purged briefly with argon (˜1 min.), and then heated to 80° C. under argon for 2.5 hours. The reaction was then cooled to room temperature, diluted with Et2O (2 mL), filtered through Celite and concentrated under vacuum. The crude mixture was purified by flash column chromatography (10% EtOAc/Hex) to give the title product as a yellow oil (42 mg, 0.19 mmol, 39% yield).
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
0.7 mmol
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
39%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.